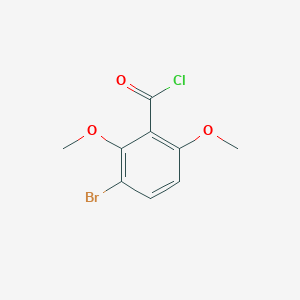
3-Cyclohexylbutan-2-one
Overview
Description
3-Cyclohexylbutan-2-one, also known as dihydromethylhexanone (DMH), is a bicyclic ketone that contains a cyclohexane and a butanone ring. It has a molecular weight of 154.25 .
Molecular Structure Analysis
The molecular formula of 3-Cyclohexylbutan-2-one is C10H18O . The InChI code for this compound is 1S/C10H18O/c1-8(9(2)11)10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3 .Physical And Chemical Properties Analysis
3-Cyclohexylbutan-2-one is a liquid at room temperature . It has a melting point of 89-90 degrees Celsius .Scientific Research Applications
Chemical Synthesis and Catalysis
3-Cyclohexylbutan-2-one's derivatives and related compounds have found applications in various chemical synthesis processes. For example, cyclohexadiene-based surrogates, closely related to 3-Cyclohexylbutan-2-one, are used in metal-free ionic transfer reactions, expanding the scope of surrogate design for species like hydrocarbons (Walker & Oestreich, 2019)(Walker & Oestreich, 2019). Additionally, the use of BuSnCl3-mediated reactions with cycloalkenes, akin to 3-Cyclohexylbutan-2-one structures, leads to highly erythro-selective cycloalkenylation of aromatic aldehydes (Miyake & Yamamura, 1992)(Miyake & Yamamura, 1992).
Pharmaceutical and Medical Research
Compounds similar to 3-Cyclohexylbutan-2-one are involved in pharmaceutical research. For instance, cyclohexanone derivatives have been studied for their cytotoxicity against various human carcinoma cell lines, highlighting the potential medicinal applications of these compounds (Liu et al., 2013)(Liu et al., 2013).
Material Science and Catalysis
In material science, the structurally similar compound cyclohexa-1,4-dienes with tert-butyl groups, resembling 3-Cyclohexylbutan-2-one, show potential in incorporating tertiary alkyl groups into carbon frameworks, presenting new pathways in material synthesis (Keess & Oestreich, 2017)(Keess & Oestreich, 2017).
Analytical Chemistry
In analytical chemistry, derivatives of cyclohexanone, which share a core structure with 3-Cyclohexylbutan-2-one, have been studied for their role in the quantitative determination of hydroxy acids in wine and other alcoholic beverages, indicating their importance in food and beverage analysis (Gracia-Moreno et al., 2015)(Gracia-Moreno et al., 2015).
Safety and Hazards
properties
IUPAC Name |
3-cyclohexylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8(9(2)11)10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXQVTPKEMOWID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503516 | |
| Record name | 3-Cyclohexylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexylbutan-2-one | |
CAS RN |
20474-46-8 | |
| Record name | 3-Cyclohexylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



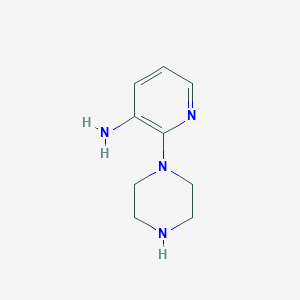
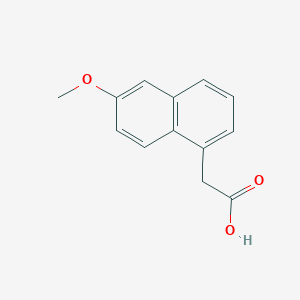



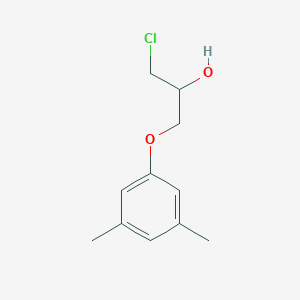
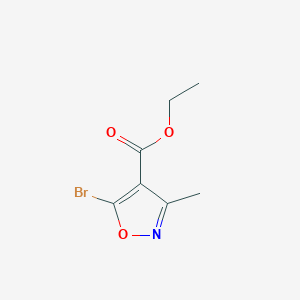
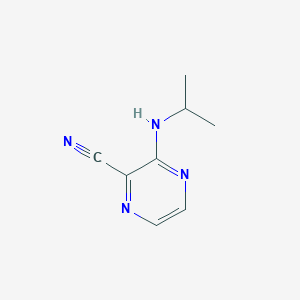
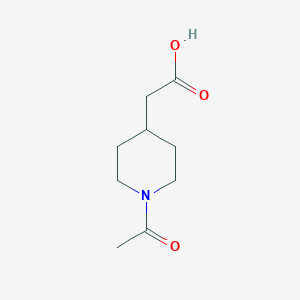
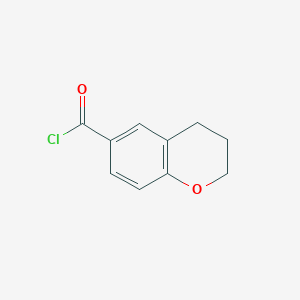
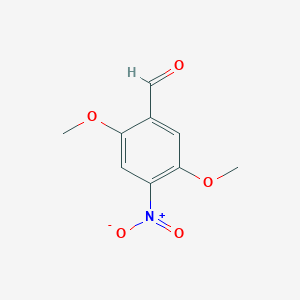
![2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1354503.png)

